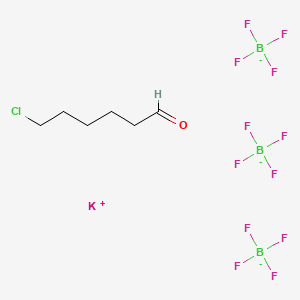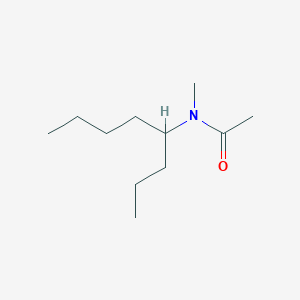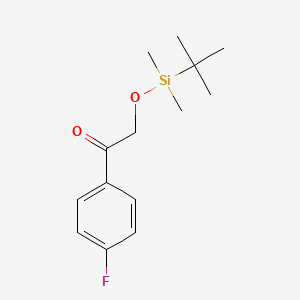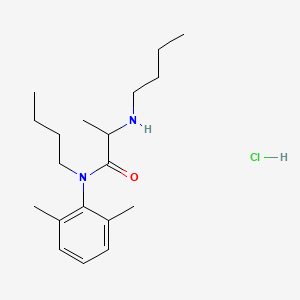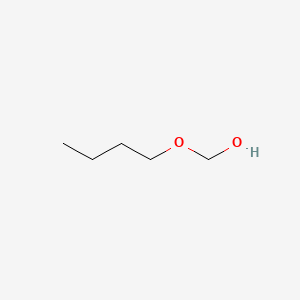
Butoxymethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butoxymethanol, also known as 2-Butoxyethanol, is an organic compound with the chemical formula C6H14O2. It is a colorless liquid with a sweet, ether-like odor. This compound belongs to the family of glycol ethers and is a butyl ether of ethylene glycol . It is widely used as a solvent in various industrial and domestic products due to its surfactant properties .
Vorbereitungsmethoden
Butoxymethanol can be synthesized through two main processes:
Ethoxylation Reaction: This involves the reaction of butanol with ethylene oxide in the presence of a catalyst. The reaction can be represented as[ \text{C}_2\text{H}_4\text{O} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{OC}_2\text{H}_4\text{OH} ]
Etherification: This process involves the reaction of butanol with 2-chloroethanol.
Analyse Chemischer Reaktionen
Butoxymethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butoxyacetic acid.
Reduction: It can be reduced to form butoxyethane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Butoxymethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent in the synthesis of various chemical compounds.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used as a solvent in the formulation of pharmaceuticals.
Industry: It is used in the production of paints, coatings, cleaning products, and inks.
Wirkmechanismus
The mechanism of action of butoxymethanol involves its ability to act as a surfactant, reducing the surface tension of liquids. This property makes it effective in dissolving and dispersing other substances. It interacts with molecular targets such as cell membranes, leading to increased permeability and solubilization of various compounds .
Vergleich Mit ähnlichen Verbindungen
Butoxymethanol is similar to other glycol ethers such as 2-Methoxyethanol and 2-Ethoxyethanol. it is unique due to its butyl group, which imparts different physical and chemical properties. For example, this compound has a higher boiling point and lower volatility compared to 2-Methoxyethanol and 2-Ethoxyethanol .
Similar compounds include:
- 2-Methoxyethanol
- 2-Ethoxyethanol
- Ethylene glycol
Eigenschaften
CAS-Nummer |
3085-35-6 |
|---|---|
Molekularformel |
C5H12O2 |
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
butoxymethanol |
InChI |
InChI=1S/C5H12O2/c1-2-3-4-7-5-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
CRHLZRRTZDFDAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


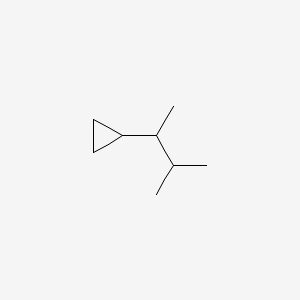

![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)
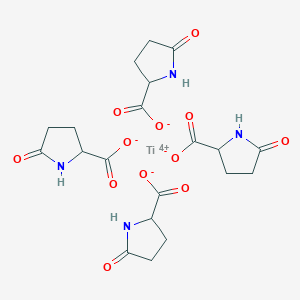
![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)
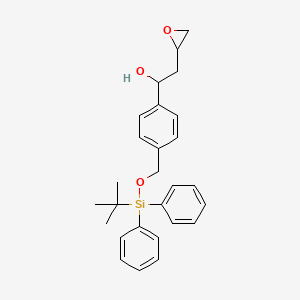


![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)
